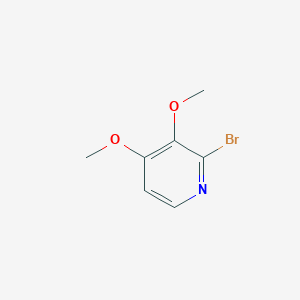

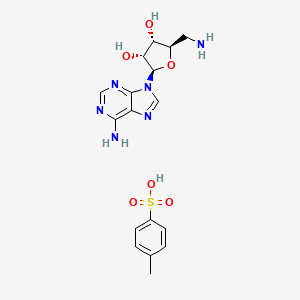

6-ethyl-1H-indole-2,3-dione

Descripción general

Descripción

6-ethyl-1H-indole-2,3-dione, also known as 6-ethyl-indole-3-acetic acid (6-EIAA), is a synthetic compound belonging to the class of indole-3-acetic acid derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 6-EIAA is a plant hormone that is used in scientific research to study the effects of auxin signaling in plants. It has been used in a wide range of studies, including those related to plant growth and development, cell differentiation, gene expression, and plant stress responses.

Aplicaciones Científicas De Investigación

Drug Synthesis Precursor

6-Ethyl isatin serves as a versatile precursor in drug synthesis due to its reactivity and ability to form various heterocyclic compounds. It undergoes reactions such as oxidation, ring expansion, and aldol condensation, leading to biologically active molecules like 2-oxindoles and indirubins .

Anticancer Agent Development

Research has highlighted the potential of 6-Ethyl isatin derivatives in developing anticancer agents. These derivatives target various cancer-related proteins like histone deacetylase, carbonic anhydrase, and tyrosine kinase, showing promise in anti-breast cancer therapies .

Antiviral Research

6-Ethyl isatin derivatives exhibit broad-spectrum antiviral properties. They have been studied for their effectiveness against influenza viruses and as potential therapies for emerging viral diseases, including coronavirus strains .

Antibacterial Applications

The compound’s derivatives have shown significant antibacterial activity, making them valuable in the development of new antibacterial drugs. They have been effective against both Gram-positive and Gram-negative bacteria .

Dye Industry

In the dye industry, 6-Ethyl isatin derivatives are used as intermediates for the synthesis of various dyes. Their chemical structure allows for the creation of a wide range of colorants with different properties .

Corrosion Prevention

6-Ethyl isatin derivatives have applications in corrosion prevention. They act as inhibitors that protect metal surfaces from corrosive environments, which is crucial in industrial settings .

Enzyme Inhibition

These derivatives are potent inhibitors of enzymes like urease and α-glucosidase, which have implications in treating conditions like pyelonephritis, gastric disorders, and diabetes .

Neurological Research

Due to its presence in mammalian tissues, 6-Ethyl isatin is also of interest in neurological research. It is being studied for its potential role in modulating biochemical processes within the brain .

Mecanismo De Acción

Target of Action

6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .

Mode of Action

Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .

Biochemical Pathways

Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .

Result of Action

The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .

Propiedades

IUPAC Name |

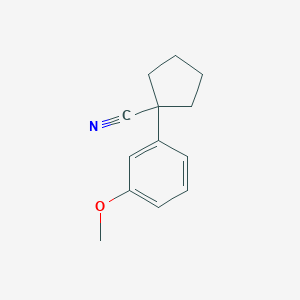

6-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUCDIVVJMXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550567 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1H-indole-2,3-dione | |

CAS RN |

90924-07-5 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)